(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazolidinedione (TZD) core (2,4-dioxothiazolidin-5-ylidene) linked via a Z-configuration double bond to a 5-methyl-1,3,4-thiadiazol-2-yl acetamide moiety. The Z-stereochemistry is critical for its conformational stability and biological interactions.
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3S2/c1-3-11-12-7(16-3)9-5(13)2-4-6(14)10-8(15)17-4/h2H,1H3,(H,9,12,13)(H,10,14,15)/b4-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZBTRJWLMNLIM-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidin-5-ylidene with N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. The compound has shown promise in enhancing glucose uptake and improving insulin sensitivity. Research indicates that derivatives of thiazolidinediones can significantly lower blood glucose levels in diabetic models. For instance, a study demonstrated that certain thiazolidinedione derivatives exhibited superior antidiabetic activity compared to standard drugs like pioglitazone .
| Compound | Activity Level (vs. Pioglitazone) |
|---|---|
| (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | High |
| Other derivatives | Moderate to High |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has been tested against various cancer cell lines, including prostate and colon cancer cells. In vitro assays such as the MTT assay have shown that these compounds can induce cytotoxicity in cancer cells, suggesting their potential as chemotherapeutic agents .
| Cell Line | Compound Efficacy |
|---|---|
| SKNMC (Neuroblastoma) | Moderate |
| HT-29 (Colon Cancer) | High |
| PC3 (Prostate Cancer) | Moderate |
Antimicrobial Activity
Thiazolidinedione derivatives have also been investigated for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinedione derivatives similar to the compound :
- Synthesis and Evaluation : A series of thiazolidinedione derivatives were synthesized and screened for antidiabetic activity using alloxan-induced diabetic models. Results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard treatments .
- Anticancer Screening : In a comparative study on anticancer activity, several derivatives were tested against multiple cancer cell lines. The results suggested that modifications to the thiazolidinedione structure could significantly enhance cytotoxic effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Structural Differences and Implications
Core Modifications: The target compound retains the canonical TZD core, whereas Compound 73 introduces a phenoxy linker, enhancing aromatic interactions with target enzymes like COX-2 . The methoxybenzylidene analog () incorporates a thioxo group at C2 of the TZD, which may alter electron distribution and redox properties compared to the dioxo configuration in the target .
Substituent Effects: The 5-methyl group on the thiadiazole ring in the target compound likely improves metabolic stability by reducing oxidative degradation, a common issue in thiadiazole derivatives .
Biological Activity Trends: Anti-inflammatory activity correlates with the presence of electron-withdrawing groups (e.g., fluorine in Compound 73) and extended conjugation (e.g., phenoxy linkers) . Antibacterial activity in thiadiazole derivatives () is linked to acetylated side chains, which the target compound lacks, suggesting divergent therapeutic applications.
Comparative Pharmacological Data
Biological Activity
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex compound that incorporates both thiazolidine and thiadiazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound can be characterized by its key functional groups:
- Thiazolidine ring : Known for its role in several bioactive compounds.
- Thiadiazole moiety : Associated with various pharmacological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives similar to this compound showed promising antibacterial effects against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidine derivatives | Antibacterial | |
| 1,3,4-Thiadiazole derivatives | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds containing the 1,3,4-thiadiazole scaffold demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| LoVo | 2.44 | 48 hours |
| MCF-7 | 23.29 | 48 hours |
Anti-inflammatory Activity
Compounds derived from the thiazolidine and thiadiazole frameworks have also shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents on the thiadiazole ring enhances this activity .
Pharmacokinetic Properties
Pharmacokinetic studies using in silico models indicate that the compound has favorable absorption characteristics but lacks blood-brain barrier permeability. The compound exhibits moderate solubility and is predicted to have good gastrointestinal absorption .
| Pharmacokinetic Property | Value |
|---|---|
| Solubility | Poorly soluble |
| GI Absorption | High |
| Blood-Brain Barrier Permeability | No |
Case Studies
Several case studies have explored the application of this compound in therapeutic settings:
- Anticancer Efficacy : A study evaluated the effect of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly enhanced anticancer activity compared to unmodified compounds .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of thiazolidine derivatives against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Q & A
Q. What are the optimized synthetic routes for (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The compound is synthesized via a two-step process:
Intermediate Preparation : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the chloroacetylated intermediate .
Final Coupling : React the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine in DMF at room temperature. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Quench with ice-water, filter, and recrystallize from ethanol to obtain high-purity product (yield: 65–75%) .
Q. Key Optimization Parameters :
- Solvent choice (DMF enhances nucleophilicity).
- Stoichiometric ratios (1.5:1 molar ratio of intermediate to amine).
- Temperature control (room temperature minimizes side reactions).
Q. Table 1: Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, chloroacetyl chloride | DMF | RT | 80% |
| 2 | 5-methyl-1,3,4-thiadiazol-2-amine | DMF | RT | 70% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via vinyl proton shifts (δ 7.2–7.8 ppm for Z-configuration) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Detect C=O stretches (1690–1740 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 338) and compare with theoretical values .
Critical Analysis : Discrepancies in NMR splitting patterns may indicate stereochemical impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound, particularly regarding its anti-inflammatory vs. hypoglycemic activities?
Methodological Answer :
- Dose-Dependent Studies : Conduct parallel in vitro (e.g., COX-2 inhibition) and in vivo (e.g., glucose tolerance tests in rodents) assays at matched concentrations .
- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may enhance or antagonize effects in vivo .
- Pathway Analysis : Apply transcriptomics (RNA-seq) to discern tissue-specific signaling cascades (e.g., PPAR-γ for hypoglycemia vs. NF-κB for inflammation) .
Example Data Conflict : In vitro anti-inflammatory activity (IC₅₀: 12 μM) may not translate in vivo due to rapid hepatic clearance. Adjust dosing regimens or modify substituents (e.g., fluorophenyl groups) to improve pharmacokinetics .
Q. What computational and crystallographic methods are recommended for elucidating the three-dimensional conformation and electronic properties of this compound?
Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids. Resolve Z/E isomerism via anomalous scattering .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) and electrostatic potential maps .
Case Study : A 1.8 Å resolution crystal structure revealed a planar thiazolidinedione ring, stabilized by intramolecular H-bonding (N-H⋯O=C), critical for receptor binding .
Q. What strategies can be employed to mitigate toxicity concerns identified in preclinical studies, while maintaining therapeutic efficacy?
Methodological Answer :
- Structural Modifications : Replace the 5-methylthiadiazole moiety with less electrophilic groups (e.g., methoxy) to reduce DNA adduct formation .
- Prodrug Design : Mask the acetamide group with a cleavable ester to minimize renal toxicity .
- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) in rodent models and correlate with transcriptomic data to identify off-target pathways .
Q. Table 2: Toxicity Mitigation Strategies
| Strategy | Example Modification | Outcome |
|---|---|---|
| Substituent Replacement | 5-Methyl → 5-Methoxy | Reduced genotoxicity |
| Prodrug Synthesis | Acetamide → Ethyl ester | Improved renal clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
